molecular formula C12H20N2O3Si B3029083 2,4-Diaza-8,8-dimethyl-11-ethyl-8-silaspiro(5.5)undecane-1,3,5-trione CAS No. 52-30-2

2,4-Diaza-8,8-dimethyl-11-ethyl-8-silaspiro(5.5)undecane-1,3,5-trione

Cat. No. B3029083
CAS RN: 52-30-2
M. Wt: 268.38 g/mol
InChI Key: XPCKHMSVEPMTSS-UHFFFAOYSA-N
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Description

2,4-Diaza-8,8-dimethyl-11-ethyl-8-silaspiro(5.5)undecane-1,3,5-trione is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as DADLE, which is an abbreviation for [D-Ala2, D-Leu5] Enkephalin. DADLE is a synthetic opioid peptide that can bind to delta opioid receptors in the brain and produce analgesic effects. However, in

Mechanism Of Action

DADLE binds to delta opioid receptors in the brain and produces analgesic effects. The delta opioid receptor is a G protein-coupled receptor that is involved in pain modulation, mood, and reward. DADLE can also activate other signaling pathways, such as the MAPK/ERK pathway and the PI3K/Akt pathway, which are involved in cell survival and proliferation.

Biochemical And Physiological Effects

DADLE has been shown to have a wide range of biochemical and physiological effects. It can induce analgesia, reduce inflammation, and protect against neuronal damage. DADLE can also modulate the immune system and regulate the release of cytokines and chemokines.

Advantages And Limitations For Lab Experiments

DADLE has several advantages for lab experiments. It is stable, easy to synthesize, and has a well-defined chemical structure. DADLE can also be modified to produce analogs with different biological activities. However, DADLE has some limitations, such as poor solubility in aqueous solutions and low bioavailability.

Future Directions

There are several future directions for the scientific research application of DADLE. One direction is to develop DADLE analogs with improved pharmacokinetic properties and selectivity for delta opioid receptors. Another direction is to investigate the role of DADLE in the regulation of immune function and inflammation. DADLE can also be used as a tool to study the molecular mechanisms of pain and addiction. Finally, DADLE can be used in drug discovery to develop new analgesics and neuroprotective agents.
Conclusion:
In conclusion, 2,4-Diaza-8,8-dimethyl-11-ethyl-8-silaspiro(5.5)undecane-1,3,5-trione or DADLE is a chemical compound that has gained significant attention in scientific research due to its unique properties. DADLE has been extensively used as a tool to study the opioid receptor system and its role in pain and addiction. DADLE has also been shown to have a wide range of biological activities, including analgesic, anti-inflammatory, and neuroprotective effects. There are several future directions for the scientific research application of DADLE, including the development of DADLE analogs with improved pharmacokinetic properties and selectivity for delta opioid receptors.

Scientific Research Applications

DADLE has been extensively used in scientific research due to its unique properties. It has been shown to have a wide range of biological activities, including analgesic, anti-inflammatory, and neuroprotective effects. DADLE has also been used as a tool to study the opioid receptor system and its role in pain and addiction.

properties

IUPAC Name

11-ethyl-8,8-dimethyl-2,4-diaza-8-silaspiro[5.5]undecane-1,3,5-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3Si/c1-4-8-5-6-18(2,3)7-12(8)9(15)13-11(17)14-10(12)16/h8H,4-7H2,1-3H3,(H2,13,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPCKHMSVEPMTSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC[Si](CC12C(=O)NC(=O)NC2=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801018913
Record name NSC 96883
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801018913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Diaza-8,8-dimethyl-11-ethyl-8-silaspiro(5.5)undecane-1,3,5-trione

CAS RN

52-30-2
Record name NSC 96883
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052302
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC96883
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96883
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC 96883
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801018913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
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Reactant of Route 2
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Reactant of Route 3
2,4-Diaza-8,8-dimethyl-11-ethyl-8-silaspiro(5.5)undecane-1,3,5-trione
Reactant of Route 4
2,4-Diaza-8,8-dimethyl-11-ethyl-8-silaspiro(5.5)undecane-1,3,5-trione
Reactant of Route 5
2,4-Diaza-8,8-dimethyl-11-ethyl-8-silaspiro(5.5)undecane-1,3,5-trione
Reactant of Route 6
2,4-Diaza-8,8-dimethyl-11-ethyl-8-silaspiro(5.5)undecane-1,3,5-trione

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